molecular formula C20H31N3O4S B11455795 ethyl (2-{[N-(cyclohexylcarbonyl)leucyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[N-(cyclohexylcarbonyl)leucyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11455795
M. Wt: 409.5 g/mol
InChI Key: XHCRMYUFQXKUJE-UHFFFAOYSA-N
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Description

Ethyl (2-{[N-(cyclohexylcarbonyl)leucyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[N-(cyclohexylcarbonyl)leucyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common method starts with the preparation of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. This intermediate is synthesized by reacting ethyl bromoacetate with thiourea, followed by cyclization with bromine .

The next step involves the coupling of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with N-(cyclohexylcarbonyl)leucine. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[N-(cyclohexylcarbonyl)leucyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2-{[N-(cyclohexylcarbonyl)leucyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2-{[N-(cyclohexylcarbonyl)leucyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-{[N-(cyclohexylcarbonyl)leucyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the thiazole ring, along with the cyclohexylcarbonyl and leucyl moieties, contributes to its diverse pharmacological properties .

Properties

Molecular Formula

C20H31N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(cyclohexanecarbonylamino)-4-methylpentanoyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C20H31N3O4S/c1-4-27-17(24)11-15-12-28-20(21-15)23-19(26)16(10-13(2)3)22-18(25)14-8-6-5-7-9-14/h12-14,16H,4-11H2,1-3H3,(H,22,25)(H,21,23,26)

InChI Key

XHCRMYUFQXKUJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C(CC(C)C)NC(=O)C2CCCCC2

Origin of Product

United States

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